molecular formula C38H50N4O5 B13447143 (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide

(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide

Cat. No.: B13447143
M. Wt: 642.8 g/mol
InChI Key: YORYEDPQPARBHF-NLVSJJSZSA-N
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Description

The compound (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide involves several steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the 2-(2,6-dimethylphenoxy)acetic acid derivative, which is then coupled with an amine to form the amide bond. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as .

    Reduction: The amide bond can be reduced to an amine using reducing agents like .

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as or .

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and sodium hydride (NaH) for deprotonation in substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide bond would produce an amine.

Scientific Research Applications

(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide: has several scientific research applications:

    Chemistry: Used as a model compound for studying stereochemistry and chiral synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides and phenoxy derivatives with comparable structures. Examples include:

  • N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
  • N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)hexanamide

Uniqueness

The uniqueness of (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C38H50N4O5

Molecular Weight

642.8 g/mol

IUPAC Name

(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide

InChI

InChI=1S/C38H50N4O5/c1-5-26(2)35(42-21-13-20-39-38(42)46)37(45)40-31(22-29-16-8-6-9-17-29)24-33(43)32(23-30-18-10-7-11-19-30)41-34(44)25-47-36-27(3)14-12-15-28(36)4/h6-12,14-19,26,31-33,35,43H,5,13,20-25H2,1-4H3,(H,39,46)(H,40,45)(H,41,44)/t26-,31-,32-,33-,35+/m0/s1

InChI Key

YORYEDPQPARBHF-NLVSJJSZSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O

Origin of Product

United States

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